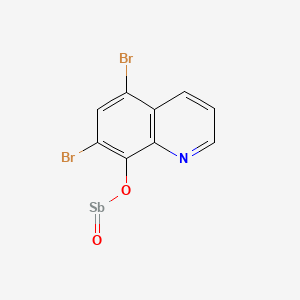
Neptunium--osmium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neptunium–osmium (1/2) is a compound formed by the combination of neptunium and osmium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while osmium is a dense, blue-black transition metal with the atomic number 76
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neptunium–osmium (1/2) typically involves the reaction of neptunium dioxide with osmium tetroxide under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound.
Industrial Production Methods: Industrial production of neptunium–osmium (1/2) is limited due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using specialized equipment designed to handle radioactive materials safely. The process involves the careful handling of neptunium and osmium precursors, followed by purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions: Neptunium–osmium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the metal atoms with another metal or ligand, using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state species.
Scientific Research Applications
Neptunium–osmium (1/2) has several applications in scientific research:
Chemistry: The compound is used to study the behavior of actinide-transition metal complexes and their reactivity.
Biology: Research into the biological effects of neptunium compounds can provide insights into radiation biology and toxicology.
Medicine: Although not widely used in medicine, the compound’s radioactive properties make it a candidate for targeted radiotherapy research.
Industry: In the nuclear industry, neptunium–osmium (1/2) can be used to investigate the properties of materials under extreme conditions, such as high radiation fields.
Mechanism of Action
The mechanism by which neptunium–osmium (1/2) exerts its effects involves the interaction of its constituent metals with various molecular targets. Neptunium, being radioactive, can emit alpha particles that cause ionization and damage to surrounding molecules. Osmium, on the other hand, can form stable complexes with ligands, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Neptunium–ruthenium (1/2): Similar in structure but with ruthenium instead of osmium.
Neptunium–iridium (1/2): Another analogous compound with iridium replacing osmium.
Uranium–osmium (1/2): A compound where uranium is used instead of neptunium.
Uniqueness: Neptunium–osmium (1/2) is unique due to the combination of neptunium’s radioactive properties and osmium’s high density and stability. This combination results in a compound with distinct chemical and physical properties, making it valuable for specialized research applications.
Properties
CAS No. |
37347-39-0 |
|---|---|
Molecular Formula |
NpOs2 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
neptunium;osmium |
InChI |
InChI=1S/Np.2Os |
InChI Key |
WIRWYLPCXBXRMU-UHFFFAOYSA-N |
Canonical SMILES |
[Os].[Os].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




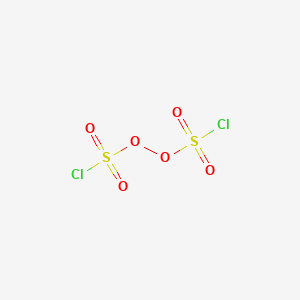
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
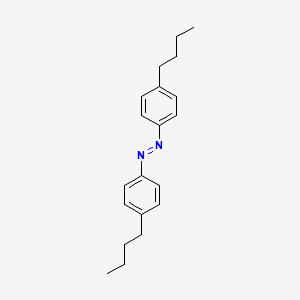
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
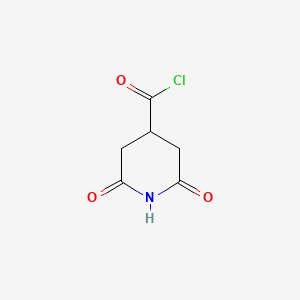
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
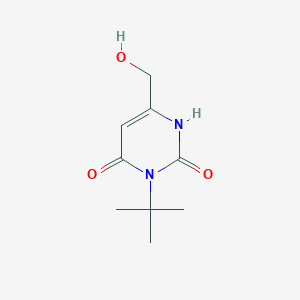
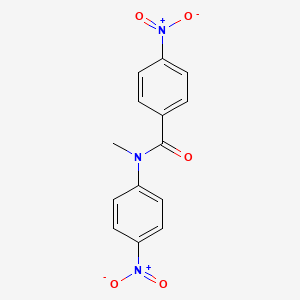
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
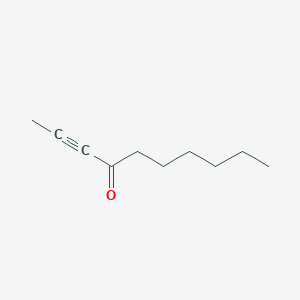
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
